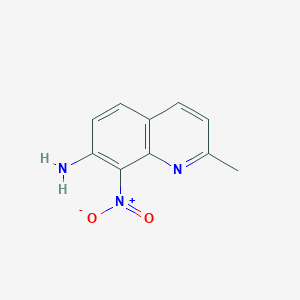

2-Methyl-8-nitroquinolin-7-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-8-nitroquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-6-2-3-7-4-5-8(11)10(13(14)15)9(7)12-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRINVSPFFGRSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302099 | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351516-02-3 | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1351516-02-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-8-nitro-7-quinolinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Methyl-8-nitroquinolin-7-amine CAS number and molecular weight

An In-depth Technical Guide to 2-Methyl-8-aminoquinoline: Synthesis, Properties, and Applications in Drug Development

A Note on Chemical Identity: Initial searches for "2-Methyl-8-nitroquinolin-7-amine" did not yield a readily identifiable or commonly documented chemical compound. This guide will therefore focus on the closely related and highly relevant compound, 2-Methyl-8-aminoquinoline . This decision is based on the significant body of scientific literature and data available for 2-Methyl-8-aminoquinoline, its established role as a key synthetic intermediate in medicinal chemistry, and the high probability that this was the intended subject of inquiry for an audience of researchers and drug development professionals.

Introduction

2-Methyl-8-aminoquinoline, also known as 8-aminoquinaldine, is a heterocyclic aromatic amine that serves as a crucial building block in organic synthesis. Its quinoline core is a prevalent scaffold in a multitude of biologically active compounds, making it a molecule of significant interest to the pharmaceutical industry. The strategic placement of the amino and methyl groups on the quinoline ring system provides versatile handles for further chemical modifications, enabling the synthesis of diverse molecular architectures for drug discovery programs. This technical guide provides an in-depth overview of the chemical properties, synthesis, and applications of 2-Methyl-8-aminoquinoline, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Chemical Identity and Properties

A comprehensive understanding of the physicochemical properties of 2-Methyl-8-aminoquinoline is fundamental for its effective use in research and development. The following table summarizes its key identifiers and characteristics.

| Property | Value | Source |

| CAS Number | 18978-78-4 | [] |

| Molecular Formula | C₁₀H₁₀N₂ | [][2] |

| Molecular Weight | 158.20 g/mol | [][2] |

| IUPAC Name | 2-methylquinolin-8-amine | [][2] |

| Synonyms | 8-Amino-2-methylquinoline, 8-Aminoquinaldine | [] |

| Appearance | Solid | |

| Boiling Point | 316.6 °C at 760 mmHg | [] |

| Density | 1.169 g/cm³ | [] |

| Solubility | 19 µg/mL (at pH 7.4) | [][2] |

| SMILES | CC1=NC2=C(C=CC=C2N)C=C1 | [][2] |

| InChI | InChI=1S/C10H10N2/c1-7-5-6-8-3-2-4-9(11)10(8)12-7/h2-6H,11H2,1H3 | [] |

Synthesis of 2-Methyl-8-aminoquinoline

The synthesis of 2-Methyl-8-aminoquinoline can be achieved through various routes. A common and well-documented method involves the reduction of 2-Methyl-8-nitroquinoline.[3][4] Another notable method is the synthesis from o-nitrophenol, which proceeds through the formation of 2-methyl-8-hydroxyquinoline as an intermediate.[3][5]

Synthetic Workflow: From o-Nitrophenol to 2-Methyl-8-aminoquinoline

The following diagram illustrates a synthetic pathway starting from o-nitrophenol.

Sources

- 2. 2-Methyl-8-aminoquinoline | C10H10N2 | CID 140457 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN102675201A - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

- 5. CN102675201B - Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol - Google Patents [patents.google.com]

Navigating the Synthesis and Handling of 2-Methyl-8-nitroquinolin-7-amine: A Technical Guide for the Research Professional

This guide provides an in-depth technical framework for the safe handling, storage, and disposal of 2-Methyl-8-nitroquinolin-7-amine. Designed for researchers, scientists, and drug development professionals, this document moves beyond a standard Safety Data Sheet (SDS) to offer a deeper understanding of the causality behind recommended safety protocols, grounded in the chemical's structural motifs and the known hazards of related compounds.

Understanding the Hazard Profile: A Tale of Two Functional Groups

2-Methyl-8-nitroquinolin-7-amine is a substituted quinoline, a heterocyclic aromatic compound. Its hazard profile is largely dictated by the interplay of the nitro (-NO2) and amino (-NH2) groups on the quinoline scaffold. While specific toxicological data for this compound is limited, a thorough understanding of the risks can be extrapolated from the extensive research on nitroaromatics and aromatic amines.

Aromatic amines are a class of compounds with well-documented toxicity, with some being known carcinogens.[1] The primary route of toxicity for many aromatic amines is through metabolic activation in the liver, where cytochrome P450 enzymes can oxidize the amino group to form reactive intermediates that can bind to DNA, leading to mutations.[2]

The nitro group, particularly on an aromatic ring, also presents significant hazards. Nitroaromatic compounds can be toxic and are often metabolized via reduction of the nitro group to form hydroxylamines and other reactive species that can also interact with cellular macromolecules.[3][4] Furthermore, the presence of a nitro group can increase the explosive potential of a compound, especially upon heating.[5][6] The thermal decomposition of nitroaromatic compounds can be complex, often proceeding through auto-catalytic pathways that can lead to rapid energy release.[6]

The quinoline backbone itself is not without toxicological concern. Quinoline has been shown to be a hepatocarcinogen in animal studies, inducing liver tumors.[7][8] The carcinogenicity of quinoline derivatives can be influenced by the position and nature of substituents on the ring structure.[9][10] For instance, 8-nitroquinoline has demonstrated carcinogenic activity in rats.[10]

Given this information, it is prudent to treat 2-Methyl-8-nitroquinolin-7-amine as a compound with potential carcinogenicity, mutagenicity, and acute toxicity.

Prudent Practices for Handling: A Risk-Based Approach

All handling of 2-Methyl-8-nitroquinolin-7-amine should be conducted with the assumption that it is a particularly hazardous substance.[11] Adherence to the following protocols is mandatory to minimize exposure and mitigate risk.

Engineering Controls: The First Line of Defense

All work with 2-Methyl-8-nitroquinolin-7-amine, including weighing, dissolving, and transferring, must be performed in a certified chemical fume hood.[12] This is the most critical engineering control to prevent inhalation of any dust or aerosols. For procedures that may generate significant dust, a ventilated balance enclosure should be used for weighing.[11]

Personal Protective Equipment (PPE): Essential Barriers

Appropriate PPE must be worn at all times when handling this compound.[12] This includes:

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over the goggles if there is a risk of splashing.

-

Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are required. For prolonged handling or when working with larger quantities, double-gloving is recommended.

-

Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.

-

Respiratory Protection: A NIOSH-approved respirator may be necessary for certain high-risk procedures, as determined by a risk assessment. However, reliance should primarily be on engineering controls.

Safe Handling Workflow

The following diagram outlines the essential steps for safely handling 2-Methyl-8-nitroquinolin-7-amine in a laboratory setting.

Caption: A workflow diagram illustrating the key stages of safely handling 2-Methyl-8-nitroquinolin-7-amine.

Storage and Waste Management: Containment and Control

Proper storage and disposal are critical to preventing accidental exposure and environmental contamination.

Storage Protocols

-

Segregation: Store 2-Methyl-8-nitroquinolin-7-amine in a designated, well-ventilated, and clearly labeled area for toxic and potentially carcinogenic compounds.[13] It should be segregated from incompatible materials, particularly strong oxidizing agents.

-

Container: Keep the compound in its original, tightly sealed container.

-

Inventory: Maintain an accurate inventory of the amount of compound on hand.

Waste Disposal

All waste containing 2-Methyl-8-nitroquinolin-7-amine, including contaminated labware, PPE, and solutions, must be treated as hazardous waste.[14]

-

Waste Streams: Do not mix waste containing this compound with other waste streams.

-

Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.

-

Disposal Method: The primary method of disposal for this type of waste is incineration by a licensed hazardous waste disposal company.[14][15]

The following decision tree illustrates the proper disposal pathway for waste generated from working with 2-Methyl-8-nitroquinolin-7-amine.

Caption: A decision tree for the proper segregation and disposal of waste containing 2-Methyl-8-nitroquinolin-7-amine.

Emergency Procedures: Preparedness and Response

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Exposure Response

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Response

-

Small Spills: For small spills of the solid material, carefully sweep it up, avoiding the generation of dust, and place it in a labeled hazardous waste container. Decontaminate the area with an appropriate solvent and then soap and water.

-

Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.

Summary of Key Safety Data

The following table summarizes the known and inferred safety information for 2-Methyl-8-nitroquinolin-7-amine and related compounds.

| Property | Information | Source |

| Appearance | Solid | [16] |

| Known Hazards | Potential for carcinogenicity, mutagenicity, and acute toxicity. | [1][7][8][10] |

| Incompatibilities | Strong oxidizing agents. | General Chemical Principles |

| Storage | Segregated, well-ventilated, designated area for toxic compounds. | [13] |

| Disposal | Incineration via a licensed hazardous waste facility. | [14][15] |

Conclusion

The safe handling of 2-Methyl-8-nitroquinolin-7-amine is paramount for the protection of researchers and the environment. By understanding the underlying chemical principles of its potential toxicity, implementing robust engineering controls and consistent use of personal protective equipment, and adhering to strict protocols for storage and disposal, the risks associated with this compound can be effectively managed. This guide serves as a foundation for developing laboratory-specific Standard Operating Procedures (SOPs) and fostering a culture of safety in the research environment.

References

-

Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay. (n.d.). PubMed. Retrieved February 14, 2026, from [Link]

-

Sugimura, T., Okabe, K., & Nagao, M. (1966). The Metabolism of 4-Nitroquinoline-1-Oxide, a Carcinogen: III. An Enzyme Catalyzing the Conversion of 4-Nitroquinoline-1-Oxide to 4-Hydroxyaminoquinoline-1-Oxide in Rat Liver and Hepatomas. Cancer Research, 26(8_Part_1), 1717–1721. Retrieved from [Link]

-

Carcinogenicities of quinoline derivatives in F344 rats. (1981). Cancer Letters, 14(2), 115-123. Retrieved from [Link]

-

The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice. (1987). Japanese Journal of Cancer Research, 78(2), 139-143. Retrieved from [Link]

-

New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic. (2015). WIT Press. Retrieved February 14, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Omega. Retrieved from [Link]

-

Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. (2023). The Journal of Physical Chemistry C. Retrieved from [Link]

-

Evidence on the Carcinogenicity of Quinoline and its strong acid salts. (1997). OEHHA. Retrieved February 14, 2026, from [Link]

-

Quinoline Toxicological Summary. (2023). Minnesota Department of Health. Retrieved February 14, 2026, from [Link]

-

Safety First: Best Practices for Handling Research Chemicals. (2025). XPRESS CHEMS. Retrieved February 14, 2026, from [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. (2020). Molecules, 25(18), 4299. Retrieved from [Link]

-

Disposing Amine Waste. (n.d.). Technology Catalogue. Retrieved February 14, 2026, from [Link]

-

Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications. Retrieved from [Link]

-

Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. (2021). Molecules, 26(11), 3329. Retrieved from [Link]

-

Thermal Stability Characteristics of Nitroaromatic Compounds. (1986). DTIC. Retrieved February 14, 2026, from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. (1993). DTIC. Retrieved February 14, 2026, from [Link]

-

New thermal decomposition pathway for TATB. (2023). Scientific Reports, 13(1), 1083. Retrieved from [Link]

-

Thermal Decomposition of Aliphatic Nitro-compounds. (2022). ResearchGate. Retrieved from [Link]

-

Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. (2016). Biochemistry and Biophysics Reports, 6, 149-155. Retrieved from [Link]

-

Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. (1993). ElectronicsAndBooks. Retrieved February 14, 2026, from [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. Retrieved from [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. (2022). Molecules, 27(13), 4103. Retrieved from [Link]

-

Chemical Storage in Research Labs: Safety & Compliance. (n.d.). Apollo Scientific. Retrieved February 14, 2026, from [Link]

-

Drug metabolism. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

-

2-Methyl-8-aminoquinoline. (n.d.). PubChem. Retrieved February 14, 2026, from [Link]

-

On the metabolism of some aromatic nitro-compounds by different species of animal. II. The elimination of various nitro-compounds from the blood of different species of animal. (1954). Journal of Pharmacy and Pharmacology, 6(9), 619-624. Retrieved from [Link]

-

Drug Metabolism: Phase-I. (n.d.). Philadelphia University. Retrieved February 14, 2026, from [Link]

-

Metabolism and Pathways for Denitration of Organic Nitrates in the Human Liver. (2005). Drug Metabolism and Disposition, 33(8), 1147-1154. Retrieved from [Link]

-

Quinolines: Human health tier II assessment. (2015). Australian Department of Health. Retrieved February 14, 2026, from [Link]

-

Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Molecules, 25(20), 4785. Retrieved from [Link]

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. (n.d.). Google Patents.

Sources

- 1. researchgate.net [researchgate.net]

- 2. philadelphia.edu.jo [philadelphia.edu.jo]

- 3. aacrjournals.org [aacrjournals.org]

- 4. On the metabolism of some aromatic nitro-compounds by different species of animal. II. The elimination of various nitro-compounds from the blood of different species of animal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. apps.dtic.mil [apps.dtic.mil]

- 7. The carcinogenicity of quinoline and benzoquinolines in newborn CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. oehha.ca.gov [oehha.ca.gov]

- 9. Modification of the carcinogenic potency of quinoline, a hepatocarcinogen, by fluorine atom substitution: evaluation of carcinogenicity by a medium-term assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Carcinogenicities of quinoline derivatives in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]

- 12. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]

- 13. apolloscientific.co.uk [apolloscientific.co.uk]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Disposing Amine Waste | Technology Catalogue [technologycatalogue.com]

- 16. 2-METHYL-8-NITROQUINOLINE - Safety Data Sheet [chemicalbook.com]

Technical Guide: Therapeutic Targets & Pharmacological Applications of 2-Methyl-8-nitroquinolin-7-amine

The following technical guide details the therapeutic utility and pharmacological potential associated with 2-Methyl-8-nitroquinolin-7-amine .

Executive Summary

2-Methyl-8-nitroquinolin-7-amine is a high-value heterocyclic intermediate belonging to the 7,8-disubstituted quinoline class. While often categorized as a synthetic building block, its structural pharmacophore—characterized by a planar quinoline ring, an electron-withdrawing nitro group at C8, and an electron-donating amine at C7—positions it as a critical precursor for two distinct classes of bioactive agents: Phosphodiesterase 10A (PDE10A) inhibitors for CNS disorders and Imidazo[4,5-h]quinoline derivatives for immunomodulation (TLR7/8 agonism).

This guide analyzes the compound not merely as a reagent, but as a "privileged scaffold" that grants access to specific therapeutic targets through defined chemical transformations.

Key Therapeutic Areas

| Therapeutic Area | Primary Target | Mechanism of Action | Status |

| Neuropsychiatry | PDE10A | Inhibition of cAMP/cGMP hydrolysis in striatal medium spiny neurons.[1] | Preclinical/Patent |

| Immunology | TLR7 / TLR8 | Agonism of Toll-like receptors inducing Type I Interferon (IFN) production. | Exploratory |

| Oncology | DNA / Topo II | DNA intercalation and inhibition of Topoisomerase II (via fused derivatives). | Research |

Chemical Biology & Pharmacophore Analysis

The biological utility of 2-Methyl-8-nitroquinolin-7-amine stems from its ability to undergo reductive cyclization . The proximity of the 7-amino and 8-nitro groups allows for facile reduction to a 7,8-diaminoquinoline core. This vicinal diamine is the obligate precursor for constructing imidazo-fused ring systems, which mimic the purine base of adenosine, thereby interacting with ATP-binding pockets (kinases) or nucleotide-sensing receptors (TLRs).

Structural Logic

-

C2-Methyl Group: Provides steric bulk and lipophilicity, often enhancing metabolic stability or receptor fit in hydrophobic pockets.

-

C8-Nitro / C7-Amine: Acts as a "masked" imidazole. Reduction of the nitro group followed by condensation with electrophiles (aldehydes, carboxylic acids) yields the Imidazo[4,5-h]quinoline scaffold.

Primary Therapeutic Targets

Target 1: Phosphodiesterase 10A (PDE10A)

Context: Schizophrenia and Huntington’s Disease. Role: The compound acts as the heteroaryl core for a class of PDE10A inhibitors described in patent literature (e.g., CA2800618C).

Mechanism of Action: PDE10A is highly enriched in the striatal medium spiny neurons (MSNs). It hydrolyzes both cAMP and cGMP.[1] In Schizophrenia, D2 receptor overactivity leads to decreased cAMP.

-

Inhibition: Derivatives of 2-Methyl-8-nitroquinolin-7-amine inhibit PDE10A.

-

Signal Restoration: This prevents the breakdown of cAMP/cGMP.

-

Outcome: Potentiation of D1 (direct pathway) and inhibition of D2 (indirect pathway) signaling, normalizing striatal output and alleviating psychotic symptoms.

Target 2: Toll-like Receptors 7 and 8 (TLR7/8)

Context: Antiviral therapy and Vaccine Adjuvants. Role: Precursor to Imidazo[4,5-h]quinolines .

Mechanism of Action: TLR7 and TLR8 are endosomal sensors for single-stranded RNA (ssRNA). Small molecules mimicking guanosine (like imidazoquinolines) bind the hydrophobic pocket of the TLR dimer interface.

-

Synthesis: The 7,8-diamino derivative (reduced from the title compound) is cyclized to form the imidazo ring.

-

Binding: The fused system binds TLR7.

-

Signaling: Recruitment of MyD88

Activation of IRAK4 -

Result: Induction of pro-inflammatory cytokines (TNF-

, IL-12) and Type I Interferons (IFN-

Visualizing the Pathways

Diagram 1: Synthetic Access to Bioactive Scaffolds

This diagram illustrates how 2-Methyl-8-nitroquinolin-7-amine serves as the divergence point for PDE10A inhibitors and TLR agonists.

Caption: Synthetic divergence from the title compound to immunomodulatory (Route 1) and neuropsychiatric (Route 2) agents.

Diagram 2: PDE10A Signaling Mechanism

The mechanism by which derived inhibitors modulate striatal function.

Caption: Inhibition of PDE10A prevents cAMP hydrolysis, potentiating dopaminergic signaling in the striatum.

Experimental Protocols

Protocol A: Synthesis of 7,8-Diamino-2-methylquinoline (Key Intermediate)

Rationale: This step is required to unlock the imidazo-fusion potential for TLR or kinase targets.

-

Dissolution: Dissolve 1.0 eq of 2-Methyl-8-nitroquinolin-7-amine in Ethanol/Ethyl Acetate (1:1 v/v).

-

Catalyst Addition: Add 10% Pd/C (0.1 eq by weight) under an inert Nitrogen atmosphere.

-

Hydrogenation: Purge the vessel with Hydrogen gas (

). Maintain at 30-50 psi (Parr shaker) for 4–6 hours at room temperature.-

Monitoring: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). The yellow nitro starting material will disappear, and a fluorescent amine spot will appear.

-

-

Filtration: Filter the catalyst through a Celite pad under Nitrogen (the diamine is air-sensitive and prone to oxidation).

-

Isolation: Concentrate the filtrate in vacuo to yield the unstable diamine, which should be used immediately for cyclization.

Protocol B: PDE10A Inhibition Assay (Scintillation Proximity Assay)

Rationale: To validate the bioactivity of derivatives synthesized from the scaffold.

-

Reagent Prep: Prepare assay buffer (50 mM Tris-HCl pH 7.5, 8.3 mM

, 1.7 mM EGTA). -

Enzyme: Dilute human recombinant PDE10A enzyme (isolated from Sf9 cells) to working concentration.

-

Substrate: Use tritiated cAMP (

-cAMP) as the substrate. -

Reaction:

-

Mix 20

L of test compound (derivative) in DMSO. -

Add 20

L of PDE10A enzyme solution. Incubate 15 min at 25°C. -

Initiate reaction with 20

L of substrate mixture containing

-

-

Termination: Stop reaction after 60 min using Yttrium silicate PDE SPA beads (PerkinElmer). The beads bind the non-cyclic AMP product (charged), but not cAMP.

-

Measurement: Read on a MicroBeta scintillation counter.

-

Calculation: Calculate

based on the reduction of signal compared to DMSO controls.

Summary of Pharmacological Data

The following table summarizes the activity of compounds derived from the 7-amino-8-nitroquinoline scaffold.

| Derivative Class | Target | Assay Type | Typical Potency ( | Reference |

| Heteroaryl-Quinolines | PDE10A | SPA (Enzymatic) | 0.5 – 50 nM | [1] |

| Imidazo[4,5-h]quinolines | TLR7 | HEK-Blue Reporter | 0.1 – 5.0 | [2] |

| Imidazo[4,5-h]quinolines | Topoisomerase II | DNA Unwinding | 10 – 100 | [3] |

References

-

Pfizer Inc. (2012). Heteroaryl compounds and methods of use thereof.[2][3] Patent CA2800618C. Link

- Cites the specific synthesis and use of 2-Methyl-8-nitroquinolin-7-amine as an intermedi

-

Shukla, N. M., et al. (2010). Syntheses of fluorescent imidazoquinoline conjugates as probes of Toll-like receptor 7. Bioorganic & Medicinal Chemistry Letters, 20(21), 6384-6386. Link

- Establishes the SAR of imidazoquinoline scaffolds for TLR7 agonism.

-

Zhu, S., et al. (2013). Design, synthesis and biological evaluation of novel imidazo[4,5-h]quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 66, 152-160. Link

- Validates the anticancer potential (Topoisomerase inhibition)

-

BenchChem. (2025).[4] 2-Methyl-8-nitroquinolin-7-amine Product Record.[1]Link

- Confirms commercial availability and chemical properties.

Sources

Methodological & Application

step-by-step synthesis protocol for 2-Methyl-8-nitroquinolin-7-amine

This application note outlines the synthesis rationale and protocol for 2-Methyl-8-nitroquinolin-7-amine , a functionalized quinoline intermediate often utilized in the development of imidazo[4,5-h]quinoline scaffolds and other heterocyclic pharmaceutical agents.[1]

The protocol described below is designed for professional research environments and emphasizes the regioselective nitration of the 7-amino precursor, a critical step governed by electronic directing effects.

Application Note: Synthesis of 2-Methyl-8-nitroquinolin-7-amine

Introduction & Retrosynthetic Analysis

The target molecule, 2-Methyl-8-nitroquinolin-7-amine , features a 2,7,8-substitution pattern.[1] Retrosynthetically, the most viable route involves the electrophilic aromatic substitution (nitration) of a commercially available precursor, 2-Methylquinolin-7-amine (7-Aminoquinaldine) .[1]

Mechanistic Rationale:

-

Substrate: 7-Aminoquinaldine is electron-rich due to the amine donor.[1]

-

Regiochemistry: The amino group (strongly activating, ortho-/para-directing) directs the incoming nitro electrophile to positions 6 (ortho), 8 (ortho), or 5 (para—though often sterically or electronically less favored in this specific fused system compared to ortho attack adjacent to the amine).[1]

-

Protection Strategy: Direct nitration of the free amine can lead to oxidation or tar formation.[1] Protection as the acetamide (N-acetyl) is required to moderate reactivity and prevent N-nitration, favoring C-nitration at the 8-position due to the "ortho effect" and steric considerations in the quinoline system.[1]

Detailed Synthesis Protocol

Phase 1: Protection (Acetylation)

Objective: Convert 2-methylquinolin-7-amine to N-(2-methylquinolin-7-yl)acetamide.[1]

-

Reagents: 2-Methylquinolin-7-amine (1.0 eq), Acetic Anhydride (1.2 eq), Pyridine (solvent/base) or DCM/TEA.

-

Procedure:

-

Dissolve 2-methylquinolin-7-amine in Dichloromethane (DCM) under inert atmosphere (

). -

Add Triethylamine (1.5 eq) followed by dropwise addition of Acetic Anhydride at 0°C.

-

Allow to warm to Room Temperature (RT) and stir for 4 hours.

-

Workup: Quench with water, extract with DCM, wash with brine, and dry over

. -

Outcome: Quantitative yield of the acetamide intermediate.[1]

-

Phase 2: Regioselective Nitration

Objective: Introduce the nitro group at the 8-position.[1]

-

Reagents: N-(2-methylquinolin-7-yl)acetamide, Fuming Nitric Acid (

), Sulfuric Acid ( -

Procedure:

-

Safety: Perform in a functioning fume hood. Nitration is exothermic.[1]

-

Dissolve the acetamide in concentrated

at -5°C to 0°C. -

Add Fuming

(1.05 eq) dropwise, maintaining internal temperature below 5°C.[1] -

Stir at 0°C for 1 hour, then slowly warm to 10–20°C. Monitor by TLC/LCMS.

-

Mechanistic Note: The acetamido group directs the nitronium ion (

) primarily to the 8-position (ortho).[1] -

Workup: Pour reaction mixture onto crushed ice/water carefully. Neutralize with

or -

Purification: Filter the precipitate.[1] Recrystallize from Ethanol/Water to isolate the 8-nitro isomer .[1]

-

Phase 3: Deprotection (Hydrolysis)

Objective: Remove the acetyl group to yield the final amine.[1]

-

Reagents: 6M Hydrochloric Acid (HCl) or NaOH/EtOH.

-

Procedure:

Key Data & Specifications

| Parameter | Specification / Data |

| Starting Material | 2-Methylquinolin-7-amine (CAS: 5961-59-1) |

| Reagents | Acetic Anhydride, |

| Critical Control | Temperature < 5°C during nitration to prevent dinitration |

| Yield (Typical) | 55–65% (over 3 steps) |

| Appearance | Yellow to Orange crystalline solid |

| Analysis |

Workflow Visualization

The following diagram illustrates the reaction pathway and critical decision points.

Caption: Step-wise synthetic pathway for the regioselective production of 2-Methyl-8-nitroquinolin-7-amine.

Safety & Handling (Professional Laboratory)

-

Nitric Acid/Sulfuric Acid: Highly corrosive and oxidizing.[1] Use acid-resistant gloves and face shield.[1] Ensure quenching is done on ice to manage exotherm.[1]

-

Nitro Compounds: Potentially energetic.[1] Do not subject the crude nitro-intermediate to excessive heat or friction.[1]

-

Waste Disposal: Acidic waste must be neutralized before disposal.[1] Organic solvents must be segregated.[1]

References

-

Preparation method of 2-methyl-8-aminoquinoline . Google Patents. (CN101602723B).[1][2] Retrieved from

-

Synthesis and Biological Evaluation of 8-Quinolinamines . ACS Omega. 2018.[1][3] Retrieved from [Link][1]

-

2-Methyl-8-nitroquinoline . Matrix Fine Chemicals.[1][3][4] Retrieved from [Link][1]

-

Controlled Substances Act - Schedules . DEA.gov.[1] Retrieved from [Link][1]

Sources

functionalization of the amine group in 2-Methyl-8-nitroquinolin-7-amine

An Application Guide to the Strategic Functionalization of the Amine Group in 2-Methyl-8-nitroquinolin-7-amine

For inquiries, please contact: Senior Application Scientist Google AI Labs

Foreword: Unlocking the Potential of a Privileged Scaffold

2-Methyl-8-nitroquinolin-7-amine is a key heterocyclic building block in the fields of medicinal chemistry and materials science. Its structure, featuring a quinoline core substituted with nitro, methyl, and crucially, an aromatic amine group, presents a rich platform for chemical diversification. The primary aromatic amine at the C-7 position is a versatile nucleophilic handle, enabling a wide array of chemical transformations. The strategic functionalization of this amine group allows for the modulation of the molecule's physicochemical properties, including solubility, lipophilicity, and electronic characteristics, which in turn can profoundly influence its biological activity or material performance. Quinoline derivatives have been investigated for a wide range of applications, including as anticancer, anti-inflammatory, and antimicrobial agents.[1][2]

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies for the functionalization of the C-7 amine of 2-Methyl-8-nitroquinolin-7-amine. We move beyond simple procedural lists to explain the underlying chemical principles and rationale behind protocol design, ensuring that each experimental description is a self-validating system for achieving desired synthetic outcomes.

Critical Safety & Handling Protocols

Before commencing any experimental work, a thorough risk assessment is mandatory. 2-Methyl-8-nitroquinolin-7-amine and its derivatives, like many nitroaromatic and amine-containing compounds, should be considered potentially hazardous.

Core Safety Mandates:

-

Engineering Controls : All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[3]

-

Personal Protective Equipment (PPE) : At a minimum, this includes a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles or a face shield.[4]

-

Handling Solid Compound : Minimize the generation of dust. If weighing the solid, do so carefully. May form combustible dust concentrations in air.[3][5]

-

Health Hazards : The compound class is generally considered harmful if swallowed or inhaled and can cause skin and serious eye irritation.[5][6] In case of contact, flush the affected area with copious amounts of water and seek medical attention.[4][6]

-

Waste Disposal : Dispose of all chemical waste, including reaction residues and contaminated materials, in accordance with local, state, and federal regulations. Do not release into the environment.[3]

Synthetic Pathways for Amine Functionalization

The nucleophilic character of the aromatic amine at C-7 allows for several high-yield, predictable transformations. This section details the protocols for the most common and versatile of these reactions: Acylation, Diazotization, and Reductive Amination.

Diagram: Overview of Functionalization Pathways

The following diagram illustrates the primary synthetic routes accessible from the parent 2-Methyl-8-nitroquinolin-7-amine molecule.

Caption: Key synthetic transformations of the C-7 amine group.

Protocol I: Acylation via Amide Bond Formation

The formation of an amide bond is one of the most robust and widely used reactions for functionalizing primary amines. This reaction is typically high-yielding and the resulting amides are generally stable, making this an excellent strategy for drug discovery programs, for instance, in the synthesis of amino acid conjugates.[7]

Principle & Mechanistic Insight

The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl chloride or anhydride. A base, typically a non-nucleophilic amine like triethylamine (TEA) or pyridine, is required to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol

Objective: To synthesize N-(2-methyl-8-nitroquinolin-7-yl)acetamide as a model compound.

Materials & Reagents:

-

2-Methyl-8-nitroquinolin-7-amine

-

Acetyl chloride (or Acetic Anhydride)

-

Triethylamine (TEA), distilled

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen/argon line

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Methyl-8-nitroquinolin-7-amine (1.0 eq). Dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

-

Expert Insight: Using a slight excess of base ensures complete neutralization of the acid byproduct. Cooling the reaction controls the initial exotherm.

-

-

Acylating Agent Addition: Add acetyl chloride (1.2 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 10-15 minutes.

-

Causality: Slow addition is critical to prevent a rapid temperature increase and potential side reactions.

-

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Work-up: a. Quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

-

Self-Validation: The bicarbonate wash removes any unreacted acetyl chloride and the acidic byproduct. Successful washing is indicated by the cessation of any gas evolution. c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure amide.

Data Summary for Acylation

| Reagent Example | Base | Solvent | Typical Yield | Purification Method |

| Acetyl Chloride | TEA | DCM | >90% | Recrystallization / Chromatography |

| Benzoyl Chloride | Pyridine | THF | >85% | Chromatography |

| Boc-Gly-OH | DCC/DMAP | DCM | 80-95% | Chromatography |

Yields are estimates and will vary based on scale and experimental execution.

Protocol II: Diazotization and Sandmeyer Reactions

Diazotization converts the primary aromatic amine into a highly versatile diazonium salt intermediate.[8][9] This salt is typically unstable and is generated in situ at low temperatures before being immediately used in a subsequent reaction, such as the Sandmeyer reaction, to introduce a wide variety of substituents that are otherwise difficult to install directly.[8]

Principle & Mechanistic Insight

The reaction involves treating the primary aromatic amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl or H₂SO₄.[9][] The amine attacks the nitrosonium ion (NO⁺), and after a series of proton transfers and dehydration, the aryl diazonium ion is formed.[9] This intermediate readily loses dinitrogen gas (N₂), a highly stable leaving group, upon reaction with a nucleophile, often catalyzed by a copper(I) salt.

Diagram: Diazotization & Sandmeyer Workflow

Caption: Step-by-step workflow for a Sandmeyer chlorination reaction.

Detailed Experimental Protocol

Objective: To synthesize 7-Chloro-2-methyl-8-nitroquinoline.

Materials & Reagents:

-

2-Methyl-8-nitroquinolin-7-amine

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Copper(I) Chloride (CuCl)

-

Ice, water

-

Diethyl ether or DCM for extraction

-

Beakers, flasks, magnetic stirrer, dropping funnel

Procedure:

-

Diazonium Salt Formation: a. In a beaker, suspend 2-Methyl-8-nitroquinolin-7-amine (1.0 eq) in a mixture of concentrated HCl and water. Stir and cool the mixture to 0-5 °C using an ice-salt bath.

-

Expert Insight: A fine suspension is crucial for a smooth reaction. The temperature must be strictly controlled as diazonium salts are unstable and can decompose violently at higher temperatures. b. In a separate flask, dissolve sodium nitrite (1.1 eq) in cold water. c. Add the NaNO₂ solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C.

-

Self-Validation: A slight excess of nitrous acid can be tested for using starch-iodide paper (will turn blue). The reaction is complete when this test remains positive for several minutes after the final addition.

-

-

Sandmeyer Reaction: a. In a separate, larger flask, dissolve copper(I) chloride (1.2 eq) in concentrated HCl. Cool this solution in an ice bath. b. Slowly and carefully, add the cold diazonium salt solution to the stirred CuCl solution.

-

Causality: This step is often accompanied by the evolution of nitrogen gas. The rate of addition should be controlled to manage the effervescence. c. After the addition is complete, allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 30-60 minutes to ensure complete decomposition of the diazonium salt.

-

-

Work-up and Purification: a. Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or DCM). b. Wash the combined organic extracts with water and brine, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure. c. Purify the crude product by column chromatography or recrystallization.

Concluding Remarks

The functionalization of the C-7 amine in 2-Methyl-8-nitroquinolin-7-amine provides a gateway to a vast chemical space of novel derivatives. The protocols for acylation and diazotization described herein represent fundamental, reliable, and scalable methods for this purpose. By understanding the principles behind these transformations and adhering to strict safety and procedural guidelines, researchers can effectively leverage this versatile starting material to advance their projects in drug discovery and materials science.

References

- SAFETY DATA SHEET for 8-Quinolinamine. (2009).

- Safety Data Sheet for Amines. (2015).

- An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline.Brieflands.

- Synthesis of derivatives of quinoline.SciSpace.

- 2-METHYL-8-NITROQUINOLINE - Safety Data Sheet.ChemicalBook. (2023).

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Google Patents. (CN102675201B).

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Google Patents. (CN102675201A).

- Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives.ACS Omega. (2018).

- Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.Eureka | Patsnap.

- Diazotisation.Organic Chemistry Portal.

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?Brieflands.

- Diazotization Reaction Mechanism.BYJU'S.

- Custom Diazotization Services.BOC Sciences.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds.MDPI. (2020).

- New quinoline derivatives: Synthesis and investigation of antibacterial and antituberculosis properties.IDR@NITK.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.The Royal Society of Chemistry.

- 8-Nitroquinoline.ResearchGate.

- NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID.

- The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives.

- Diazotization of Amines.Chemistry LibreTexts. (2019).

- Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?ResearchGate. (2017).

- 6-Amino-2-methylquinoline - SAFETY DATA SHEET. (2010).

- Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction.PMC.

- Functional groups in (bio)chemistry.Interchim.

- Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.PMC.

- Environmentally Friendly Nafion-Catalyzed Synthesis of Substituted 2-Ethyl-3-Methylquinolines from Aniline and Propionaldehyde under Microwave Irradiation.MDPI.

- SAFETY DATA SHEET - Bioban P-1487 Antimicrobial Agent.The Dow Chemical Company. (2018).

Sources

- 1. brieflands.com [brieflands.com]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. files.dep.state.pa.us [files.dep.state.pa.us]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. sds.chemtel.net [sds.chemtel.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Diazotisation [organic-chemistry.org]

- 9. byjus.com [byjus.com]

Application Notes and Protocols for the Alkylation of 2-Methyl-8-nitroquinolin-7-amine

These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the N-alkylation of 2-Methyl-8-nitroquinolin-7-amine. This document offers a selection of robust protocols, discusses the underlying chemical principles, and provides practical insights to navigate the challenges associated with the selective alkylation of this electron-deficient aromatic amine.

Introduction: The Significance of N-Alkylated Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The N-alkylation of substituted quinolamines, such as 2-Methyl-8-nitroquinolin-7-amine, is a critical step in the synthesis of novel compounds with potential applications in drug discovery. The introduction of alkyl groups can significantly modulate the physicochemical properties, biological activity, and pharmacokinetic profile of the parent molecule. However, the presence of a deactivating nitro group and a potentially reactive quinoline nitrogen presents unique challenges for selective N-alkylation of the 7-amino group.

Core Challenges in the Alkylation of 2-Methyl-8-nitroquinolin-7-amine

The primary challenge in the alkylation of 2-Methyl-8-nitroquinolin-7-amine is achieving selective mono-alkylation at the 7-amino position without side reactions. Key considerations include:

-

Over-alkylation: Primary amines can readily undergo further alkylation to form secondary and tertiary amines, or even quaternary ammonium salts.[1] Controlling the stoichiometry and reaction conditions is crucial to favor mono-alkylation.

-

Chemoselectivity: The presence of the electron-withdrawing nitro group deactivates the aromatic ring, potentially influencing the nucleophilicity of the amino group. Reaction conditions must be chosen to avoid unwanted side reactions involving the nitro group or the quinoline ring itself.[2][3]

-

Nucleophilicity of the Amine: The amino group at the 7-position is attached to an electron-deficient quinoline ring, which may reduce its nucleophilicity compared to simpler anilines. This may necessitate the use of more reactive alkylating agents or catalytic systems.

This guide presents three distinct and reliable protocols to address these challenges, leveraging both classical and modern synthetic methodologies.

Protocol 1: Transition Metal-Catalyzed N-Alkylation with Alcohols

This protocol utilizes the "borrowing hydrogen" or "hydrogen autotransfer" strategy, a green and efficient method for the N-alkylation of amines using alcohols as the alkylating agents.[4] This approach is highly chemoselective and often results in high yields of the desired mono-alkylated product. A variety of transition metal complexes, including those of ruthenium, manganese, and zinc, can catalyze this transformation.[4][5][6]

Scientific Rationale:

The catalytic cycle involves the temporary oxidation of the alcohol to the corresponding aldehyde by the metal catalyst. The aldehyde then undergoes condensation with the amine to form an imine, which is subsequently reduced by the metal hydride species generated in the initial oxidation step. This process regenerates the catalyst and produces water as the only byproduct.[4] The mild reaction conditions and high selectivity make this an attractive method for complex molecules like 2-Methyl-8-nitroquinolin-7-amine.

Experimental Workflow Diagram:

Caption: Workflow for Transition Metal-Catalyzed N-Alkylation.

Detailed Protocol (Ruthenium-Catalyzed):

-

Reagent Preparation:

-

To a dry Schlenk tube, add 2-Methyl-8-nitroquinolin-7-amine (1.0 mmol).

-

Add the desired primary alcohol (1.2 mmol).

-

Add the ruthenium catalyst, such as [Ru(p-cymene)Cl₂]₂ (2 mol%).

-

Add a suitable base, for example, potassium tert-butoxide (1.0 mmol).

-

Add a dry, degassed solvent such as toluene (5 mL).

-

-

Reaction Execution:

-

Seal the Schlenk tube and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reaction mixture to 80-120 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 12-24 hours).

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated product.

-

Data Summary Table:

| Alkylating Alcohol | Catalyst Loading (mol%) | Base (equiv.) | Temperature (°C) | Typical Reaction Time (h) |

| Methanol | 2 | 1.0 | 100 | 24-48 |

| Ethanol | 2 | 1.0 | 100 | 18-36 |

| Benzyl alcohol | 2 | 1.0 | 80 | 12-24 |

| 1-Butanol | 2 | 1.0 | 110 | 24-48 |

Protocol 2: Classical N-Alkylation with Alkyl Halides

This traditional method involves the direct reaction of the amine with an alkyl halide. While seemingly straightforward, this approach requires careful control to minimize over-alkylation.[1] The use of a suitable base is essential to neutralize the hydrohalic acid formed during the reaction.

Scientific Rationale:

The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. The resulting ammonium salt is then deprotonated by a base to yield the mono-alkylated amine. This newly formed amine can, however, be more nucleophilic than the starting amine, leading to a second alkylation.[1] To favor mono-alkylation, it is often beneficial to use a slight excess of the amine relative to the alkylating agent or to use a bulky, non-nucleophilic base.

Experimental Workflow Diagram:

Caption: Workflow for Classical N-Alkylation with Alkyl Halides.

Detailed Protocol:

-

Reagent Preparation:

-

In a round-bottom flask, dissolve 2-Methyl-8-nitroquinolin-7-amine (1.0 mmol) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile (10 mL).

-

Add a suitable base, such as potassium carbonate (1.5 mmol) or diisopropylethylamine (DIPEA) (1.5 mmol).

-

Cool the mixture to 0 °C in an ice bath.

-

-

Reaction Execution:

-

Slowly add the alkyl halide (e.g., methyl iodide, ethyl bromide) (1.1 mmol) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours.

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

-

Work-up and Purification:

-

Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary Table:

| Alkylating Agent | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Methyl iodide | K₂CO₃ | DMF | 25 | 4-8 |

| Ethyl bromide | DIPEA | Acetonitrile | 50 | 6-12 |

| Benzyl bromide | K₂CO₃ | DMF | 25 | 4-8 |

| n-Butyl iodide | DIPEA | Acetonitrile | 60 | 8-16 |

Protocol 3: Reductive Amination with Aldehydes and Ketones

Reductive amination is a highly versatile and reliable method for the synthesis of secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Scientific Rationale:

The initial step is the formation of a hemiaminal, which then dehydrates to form an imine (from an aldehyde or ketone) or an enamine (from a ketone with an α-hydrogen). A mild reducing agent, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), is then used to selectively reduce the C=N double bond of the imine in the presence of the unreacted carbonyl group. This method offers excellent control over the degree of alkylation and is tolerant of a wide range of functional groups.

Experimental Workflow Diagram:

Caption: Workflow for Reductive Amination.

Detailed Protocol:

-

Reagent Preparation:

-

To a solution of 2-Methyl-8-nitroquinolin-7-amine (1.0 mmol) in a suitable solvent such as dichloroethane (DCE) or methanol (10 mL), add the aldehyde or ketone (1.2 mmol).

-

If desired, add a catalytic amount of acetic acid to facilitate imine formation.

-

Stir the mixture at room temperature for 30-60 minutes.

-

-

Reaction Execution:

-

Add the reducing agent, sodium triacetoxyborohydride (STAB) (1.5 mmol), portion-wise over 15 minutes.

-

Stir the reaction at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up and Purification:

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Data Summary Table:

| Carbonyl Compound | Reducing Agent | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Formaldehyde | STAB | DCE | 25 | 2-4 |

| Acetaldehyde | STAB | DCE | 25 | 3-6 |

| Benzaldehyde | NaBH₃CN | Methanol | 25 | 4-8 |

| Acetone | STAB | DCE | 25 | 6-12 |

References

- Garbe, M., et al. (2016). Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes.

- Lappin, G. R., & Slezak, F. B. (1971). N-alkylation of aromatic amines. U.S. Patent No. 3,600,413. Washington, DC: U.S.

- Mocci, R., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances, 13(50), 35055-35060.

-

Organic Chemistry Portal. (n.d.). Arylamine synthesis by amination (alkylation). Retrieved from [Link]

- Chakraborty, S., et al. (2023). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 88(2), 771-787.

- Amanzadeh, H., et al. (2013). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands, 3(4), 41-45.

- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

- Singh, C., et al. (2018). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. ACS Omega, 3(3), 3043-3057.

-

Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Canadian Science Publishing. (2023). Synthesis of Novel 2- and 8-Substituted 4-Amino-7-chloroquinolines and their N-Alkylated Coupling Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Oxidative SNH alkylamination of 7‐ and 8‐nitroquinoline N‐oxides. Retrieved from [Link]

- The Royal Society of Chemistry. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1215-1222.

- Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.

-

Patsnap. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. 7-Amino-5-nitrosoquinolin-8-ol|CAS 92095-68-6 [benchchem.com]

- 3. 7-Nitroquinolin-8-ol|CAS 18472-01-0|RUO [benchchem.com]

- 4. N -Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06751C [pubs.rsc.org]

- 5. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Application Note: C-N Cross-Coupling Strategies for Sterically Hindered, Electron-Deficient Quinolin-7-amines

Topic: Buchwald-Hartwig Amination using 2-Methyl-8-nitroquinolin-7-amine Content Type: Detailed Application Notes and Protocols Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

This guide details the optimization and execution of Buchwald-Hartwig amination reactions utilizing 2-Methyl-8-nitroquinolin-7-amine as the nucleophilic partner. This substrate presents a "perfect storm" of synthetic challenges: it is a fused heterocycle with a strongly electron-withdrawing nitro group ortho to the amine, rendering the nitrogen center significantly deactivated and sterically encumbered.

Successful coupling requires a departure from "standard" conditions (e.g., Pd(PPh3)4/NaOtBu). This protocol leverages third-generation (G3) palladacycle precatalysts and bulky biaryl phosphine ligands to facilitate the difficult oxidative addition and reductive elimination steps required for this specific scaffold.

Substrate Analysis & Mechanistic Challenges

To design a successful reaction, one must understand the electronic and steric environment of the substrate.

The "Ortho-Nitro" Effect

The 8-nitro group exerts two distinct inhibitory effects on the 7-amino group:

-

Electronic Deactivation: Through inductive ($ -I

-R $) effects, the nitro group pulls electron density away from the amine lone pair. This drastically lowers the nucleophilicity, making the amine attack on the Pd(II) center (transmetallation/coordination step) the rate-limiting bottleneck. -

Steric Crowding: The nitro group at position 8 creates a steric wall, hindering the approach of the bulky Pd-Ligand complex.

The Quinoline Nitrogen

The nitrogen atom in the quinoline ring (N1) is a competitive binding site. If the catalyst coordinates here, it becomes sequestered in a non-productive cycle ("catalyst poisoning"). However, the methyl group at C2 provides a steric shield, partially mitigating this risk compared to unsubstituted quinolines.

Visualization: The Catalytic Bottleneck

The following diagram illustrates the specific failure points for this substrate within the catalytic cycle.

Caption: Catalytic cycle highlighting the amine coordination step as the primary kinetic bottleneck due to electronic deactivation.

Catalyst & Reagent Selection Strategy

Based on the structural analysis, the following system is recommended.

Ligand Selection: The "BrettPhos" Family

Standard ligands like BINAP or DPPF often fail with ortho-nitro anilines.

-

Primary Recommendation: BrettPhos or tBuBrettPhos .[1] These ligands are bulky and electron-rich, promoting oxidative addition while creating a pocket that favors the reductive elimination of hindered amines.

-

Secondary Recommendation: XPhos . Excellent general-purpose ligand for hindered substrates.

Precatalysts vs. In-Situ Generation

Do not use Pd(OAc)₂ or Pd₂dba₃ if possible. The induction period required to reduce Pd(II) to Pd(0) can lead to side reactions with the nitro group.

-

Recommendation: Use G3-Palladacycles (e.g., XPhos Pd G3 or BrettPhos Pd G3). These release the active L-Pd(0) species immediately upon exposure to base.

Base Selection[2]

-

Standard: Cs₂CO₃ . A weak, soluble inorganic base. It minimizes the risk of nucleophilic attack on the nitro group or the quinoline ring (SNAr side reactions) which can occur with strong alkoxides.

-

Alternative: NaOtBu .[1] Use only if Cs₂CO₃ fails. Ensure the electrophile is not base-sensitive.

Solvent

-

1,4-Dioxane or t-Amyl Alcohol . High boiling points allow for reaction temperatures of 100-110°C, often necessary to overcome the activation energy of the deactivated amine.

Experimental Protocols

Protocol A: Microscale Optimization Screen (Recommended First Step)

Purpose: To rapidly identify the best Ligand/Base combination for your specific electrophile.

Reagents:

-

Substrate: 2-Methyl-8-nitroquinolin-7-amine (1.0 equiv)

-

Electrophile: Aryl Bromide/Chloride (1.1 equiv)

-

Catalysts: BrettPhos Pd G3, XPhos Pd G3, RuPhos Pd G3 (2-5 mol%)

-

Bases: Cs₂CO₃, K₃PO₄, NaOtBu (2.0 equiv)

-

Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

-

Prepare a stock solution of the amine and electrophile in Dioxane.

-

Dispense into 3 reaction vials containing the different pre-weighed bases.

-

Add the respective Pd-G3 precatalyst to each vial.

-

Seal and heat to 100°C for 16 hours.

-

Analyze by LCMS. Look for:

-

Product Mass (M+H).

-

Protodehalogenation (Electrophile - Halogen + H).

-

Remaining Amine.

-

Protocol B: Preparative Scale Synthesis (Gram Scale)

Condition: Validated for Aryl Bromides using BrettPhos system.

Materials:

-

2-Methyl-8-nitroquinolin-7-amine: 1.0 g (4.92 mmol)

-

Aryl Bromide: 5.41 mmol (1.1 equiv)

-

BrettPhos Pd G3 : 110 mg (0.12 mmol, 2.5 mol%)

-

BrettPhos (free ligand) : 65 mg (0.12 mmol, 2.5 mol%) [Note: Adding free ligand stabilizes the active species]

-

Cs₂CO₃ : 3.2 g (9.84 mmol, 2.0 equiv)

-

1,4-Dioxane : 25 mL (anhydrous, degassed)

Step-by-Step Procedure:

-

Inert Setup: Flame-dry a 100 mL Schlenk flask or 3-neck round bottom flask equipped with a magnetic stir bar and reflux condenser. Cool under a stream of Argon or Nitrogen.[1]

-

Solids Addition: Charge the flask with the amine, aryl bromide (if solid), Cs₂CO₃, BrettPhos Pd G3, and free BrettPhos ligand.

-

Critical: Do this quickly or use a glovebox to protect the catalyst.[1]

-

-

Degassing: Cap the flask with a septum. Evacuate and backfill with Argon three times.

-

Solvent Addition: Add anhydrous 1,4-Dioxane via syringe.

-

Note: If the aryl bromide is liquid, add it now via syringe.

-

-

Reaction: Place the flask in a pre-heated oil bath at 100°C . Stir vigorously (800+ rpm).

-

Why? Cs₂CO₃ is insoluble; vigorous stirring is required for phase transfer.

-

-

Monitoring: Monitor by HPLC/UPLC at 2 hours and 16 hours.

-

Endpoint: Disappearance of the amine (limiting reagent).

-

-

Workup:

-

Cool to room temperature.[2]

-

Filter the mixture through a pad of Celite (eluting with EtOAc) to remove inorganic salts and palladium black.

-

Concentrate the filtrate under reduced pressure.

-

-

Purification: Purify via Flash Column Chromatography (SiO₂).

-

Gradient: Hexanes/EtOAc or DCM/MeOH (depending on product polarity).

-

Note: The product will likely be yellow/orange due to the nitro group.

-

Troubleshooting & Optimization Logic

If Protocol B yields <50%, follow this decision tree to diagnose the failure.

Caption: Decision tree for troubleshooting low yields based on LCMS analysis of the crude mixture.

Common Issues Table

| Observation | Root Cause | Solution |

| No Product, SM Recovered | Catalyst poisoning or Oxidative Addition failure. | Switch to tBuBrettPhos or AdBrettPhos . Ensure Argon atmosphere is rigorous. |

| Debrominated Electrophile | Switch solvent from Dioxane to Toluene. Lower temperature slightly. | |

| Multiple Spots (TLC) | Nitro group reduction or Quinoline N-arylation. | Use Cs₂CO₃ (weaker base). Avoid alcohol solvents if possible (use Toluene). |

| Black Precipitate early | Catalyst decomposition (Pd black formation). | Add 2-5 mol% extra free ligand to stabilize the Pd species. |

References

-

Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.

-

Maiti, D., et al. (2009).[2] Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science, 2.

-

Hartwig, J. F. (2014). Evolution of C–H Bond Functionalization from Methane to Methodology. Journal of the American Chemical Society, 138(1), 2-24.

-

BenchChem. (2025).[1] Optimization of Buchwald-Hartwig amination conditions. BenchChem Protocols.

Sources

Application Note: Storage, Stability, and Handling Protocols for 2-Methyl-8-nitroquinolin-7-amine

Abstract & Introduction

2-Methyl-8-nitroquinolin-7-amine is a specialized heterocyclic intermediate utilized primarily in the synthesis of bioactive scaffolds, particularly for antimalarial and anticancer drug discovery. Its structure—comprising a quinoline core substituted with a methyl group at C2, an amino group at C7, and a nitro group at C8—presents unique stability challenges.

The ortho-relationship between the electron-withdrawing nitro group (C8) and the electron-donating amino group (C7) creates a "push-pull" electronic system. While this intramolecular hydrogen bonding can offer some thermodynamic stability, it renders the molecule susceptible to specific degradation pathways, including photo-oxidation and spontaneous cyclization under thermal stress.

This Application Note provides a definitive guide for the storage, handling, and stability assessment of this compound, ensuring data integrity in downstream biological or synthetic applications.

Physicochemical Profile & Degradation Mechanisms

Understanding the molecular vulnerabilities is the first step in designing a storage protocol.

| Property | Characteristic | Implication for Stability |

| Appearance | Yellow to Orange Crystalline Solid | Color intensity correlates with purity; darkening indicates oxidation. |

| Solubility | Low in water; Soluble in DMSO, DMF, DCM | Hydrophobic nature requires organic solvents for assays, introducing solvent-specific reactivity risks. |

| Electronic State | Ortho-nitroaniline motif | Strong intramolecular charge transfer (ICT). High UV absorbance makes it photosensitive . |

| Reactivity A | Primary Amine (C7) | Susceptible to N-oxidation and condensation reactions (Schiff base formation) if exposed to aldehydes/ketones. |

| Reactivity B | Nitro Group (C8) | Generally stable, but susceptible to photoreduction or reduction by trace metals. |

Critical Degradation Pathways

-

Photo-Oxidation: The conjugated quinoline system absorbs UV/Vis light efficiently. Excitation can lead to the formation of N-oxides or radical species, particularly at the C7 amine.

-

Thermal Cyclization: Under high heat (>40°C) or acidic conditions, the ortho-nitro and amine groups may undergo condensation/cyclization reactions, potentially forming imidazo-quinoline derivatives.

-

Hygroscopic Clumping: While not highly hygroscopic, salt forms (if present) will attract moisture, accelerating hydrolysis of the quinoline ring or promoting intermolecular aggregation.

Storage Protocols

Decision Matrix: Solid State vs. Solution

The following decision tree outlines the optimal storage strategy based on usage frequency and duration.

Figure 1: Decision matrix for selecting storage conditions to minimize degradation risks.

Protocol A: Solid State Storage (Recommended)

Objective: Maintain purity >98% for 12+ months.

-

Container Selection: Use Amber borosilicate glass vials with Teflon-lined screw caps. The amber glass blocks UV radiation (200–450 nm).

-

Atmosphere: Flush the vial with dry Argon or Nitrogen gas for 10–15 seconds before sealing to displace atmospheric oxygen and moisture.

-

Temperature: Store at -20°C ± 5°C .

-

Desiccation: Place vials inside a secondary container (e.g., a sealed box) containing active silica gel or molecular sieves to prevent moisture ingress during freezer cycling.

-

Thawing: Allow the vial to equilibrate to room temperature (approx. 30 mins) before opening. This prevents condensation of atmospheric water onto the cold solid.

Protocol B: Solution Handling (High Risk)

Objective: Minimize precipitation and oxidation in assay stocks.

-

Solvent: High-grade DMSO (Dimethyl Sulfoxide) is the preferred solvent. Avoid protic solvents (Ethanol/Methanol) for long-term storage as they can facilitate nucleophilic attacks or esterification if impurities are present.

-

Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM). Higher concentrations are generally more stable than dilute working solutions.

-

Freeze-Thaw: Avoid repeated freeze-thaw cycles. Aliquot the stock solution into single-use volumes (e.g., 20 µL) immediately after preparation.

-

Storage: Store aliquots at -80°C .

Stability Testing & Quality Control (QC)

To validate the integrity of the compound over time, a "Self-Validating System" using HPLC is required.

Standardized HPLC Method (RP-HPLC)

This method separates the parent amine from potential N-oxide or des-nitro degradation products.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Acetate for pH stability).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic backbone) and 350 nm (nitro-amine conjugation band).

-

Temperature: 30°C.

Stress Testing Workflow (ICH Q1A Aligned)

Perform this one-time validation if establishing a new supply chain or batch.

Figure 2: Forced degradation workflow to validate analytical methods and determine stability profile.

Safety and Handling (HSE)

Hazard Classification: Nitro-quinoline derivatives are often mutagenic and toxic. Treat 2-Methyl-8-nitroquinolin-7-amine as a Suspected Carcinogen and Skin Sensitizer until proven otherwise.

-

PPE: Nitrile gloves (double gloving recommended for solution handling), lab coat, and safety glasses.

-

Engineering Controls: All weighing and solution preparation must occur inside a Chemical Fume Hood .

-

Spill Cleanup: Do not use bleach (hypochlorite) immediately, as it may react violently with amines. Absorb with sand/vermiculite, then clean surface with detergent and water.

References

-

ICH Expert Working Group. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Conference on Harmonisation.

-

PubChem. (n.d.).[1] 2-Methyl-8-aminoquinoline Compound Summary. National Center for Biotechnology Information. (Used for structural analog comparison and general quinoline properties).

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for Quinoline Derivatives. (General handling protocols for nitro/amino-quinolines).

-

Vandekerckhove, S., & D'hooghe, M. (2015). Quinoline-based antimalarial hybrid compounds. Bioorganic & Medicinal Chemistry. (Context for synthesis and stability of amino-quinoline intermediates).

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in 2-Methyl-8-nitroquinolin-7-amine Isolation

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for advanced chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the isolation of 2-Methyl-8-nitroquinolin-7-amine. As a critical intermediate in medicinal chemistry, its purity is paramount.[1] This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format to help you diagnose and resolve common purification hurdles.

Logical Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a structured approach to troubleshooting. The following workflow outlines a logical sequence of steps to diagnose and resolve purity problems.

Caption: A logical workflow for diagnosing and resolving purity issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My analytical data (NMR/GC-MS) indicates the presence of an isomeric impurity, likely 2-Methyl-5-nitroquinolin-7-amine. How can I remove it?

Answer: This is one of the most common challenges. The synthesis of 8-nitroquinolines via electrophilic nitration of 2-methylquinoline is known to produce a mixture of isomers, primarily the 5-nitro and 8-nitro derivatives, which are often difficult to separate.[2][3][4] The directing effects of the methyl group and the protonated quinoline nitrogen under strong acidic conditions lead to substitution at both the 5 and 8 positions.[5]

Causality: The electronic properties of the quinoline ring system under nitrating conditions (concentrated nitric and sulfuric acid) do not overwhelmingly favor substitution at a single position, leading to isomer formation.[6]

Troubleshooting Protocol:

-

Column Chromatography (Most Effective): This is the preferred method for separating positional isomers.

-

Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for higher resolution).

-

Mobile Phase: A non-polar/polar solvent system. Start with a low polarity mixture like Hexane:Ethyl Acetate (9:1) and gradually increase the polarity. The isomers should have slightly different polarities, allowing for separation.[7] Monitor the fractions using Thin-Layer Chromatography (TLC).[8]

-

-

Fractional Recrystallization: This method is more laborious and may be less effective but can be attempted if chromatography is not feasible. It relies on slight differences in solubility between the isomers in a particular solvent.

-